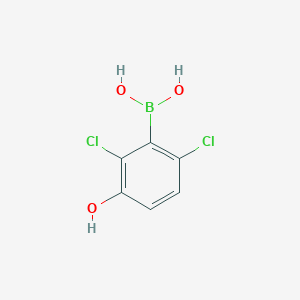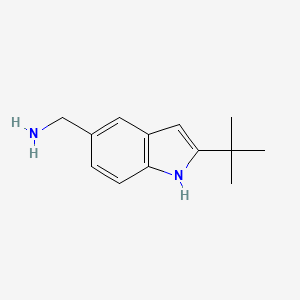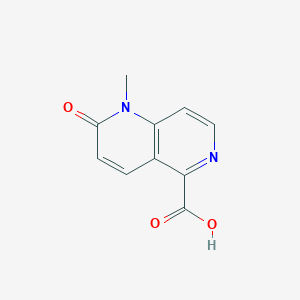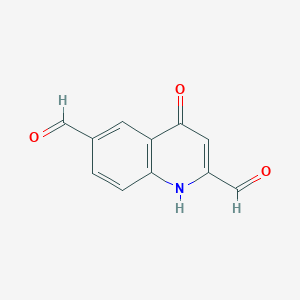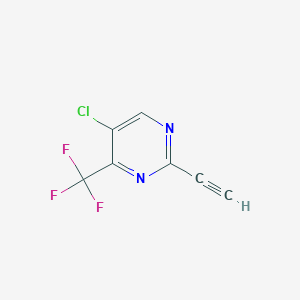
5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of chlorine, ethynyl, and trifluoromethyl groups in this compound imparts unique chemical properties, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The ethynyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology and Medicine: The compound’s derivatives have shown potential in biological and medicinal research. They are investigated for their antimicrobial, antiviral, and anticancer properties . The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, its derivatives may inhibit DNA synthesis or protein function , resulting in antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of the ethynyl group. This group enhances its reactivity and allows for the formation of more complex structures through coupling reactions. Additionally, the trifluoromethyl group imparts increased metabolic stability and lipophilicity, making it more suitable for pharmaceutical applications .
Properties
Molecular Formula |
C7H2ClF3N2 |
|---|---|
Molecular Weight |
206.55 g/mol |
IUPAC Name |
5-chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H2ClF3N2/c1-2-5-12-3-4(8)6(13-5)7(9,10)11/h1,3H |
InChI Key |
FHAGJYYARFMPDR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=C(C(=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)


